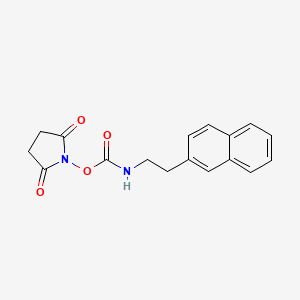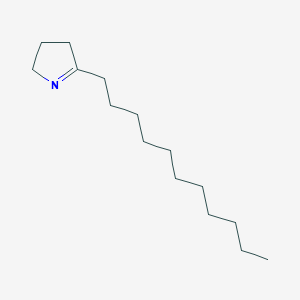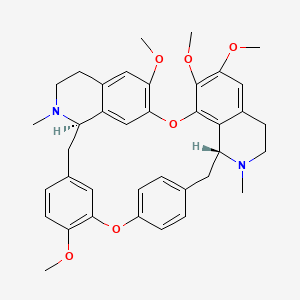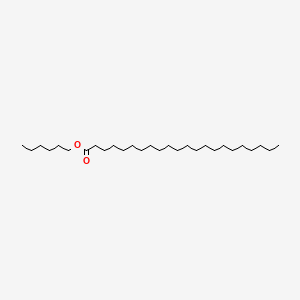
4-Hydroxybutyl carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxybutyl carbamate is an organic compound with the molecular formula C5H11NO3 It is a derivative of carbamic acid and contains a hydroxyl group attached to a butyl chain
準備方法
Synthetic Routes and Reaction Conditions: 4-Hydroxybutyl carbamate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybutylamine with carbonyl compounds such as carbon dioxide or phosgene. The reaction typically occurs under mild conditions and can be catalyzed by bases such as triethylamine. Another method involves the use of isocyanates, where 4-hydroxybutylamine reacts with an isocyanate to form the carbamate linkage .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This allows for precise control over reaction conditions, leading to higher yields and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions: 4-Hydroxybutyl carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxobutyl carbamate.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: 4-Oxobutyl carbamate.
Reduction: 4-Hydroxybutylamine.
Substitution: Various carbamate derivatives depending on the nucleophile used.
科学的研究の応用
4-Hydroxybutyl carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving carbamates.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: It is used in the production of polymers and coatings, where it imparts desirable properties such as flexibility and durability
作用機序
The mechanism of action of 4-hydroxybutyl carbamate involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This property is exploited in the design of enzyme inhibitors and prodrugs. The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s interactions with biological targets .
類似化合物との比較
- 4-Hydroxybutyl acrylate
- 4-Hydroxybutylamine
- 4-Hydroxybutyl methacrylate
- 4-Hydroxybutyl acetate
Comparison: 4-Hydroxybutyl carbamate is unique due to the presence of both a hydroxyl group and a carbamate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these functional groups. For example, 4-hydroxybutyl acrylate primarily undergoes polymerization reactions, while 4-hydroxybutylamine is more reactive in nucleophilic substitution reactions .
特性
CAS番号 |
84540-40-9 |
|---|---|
分子式 |
C5H11NO3 |
分子量 |
133.15 g/mol |
IUPAC名 |
4-hydroxybutyl carbamate |
InChI |
InChI=1S/C5H11NO3/c6-5(8)9-4-2-1-3-7/h7H,1-4H2,(H2,6,8) |
InChIキー |
LMUUYCHNLMKVFR-UHFFFAOYSA-N |
正規SMILES |
C(CCOC(=O)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















